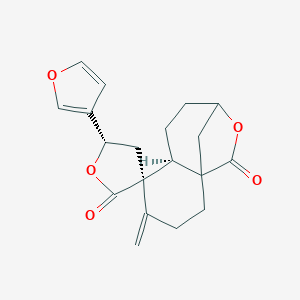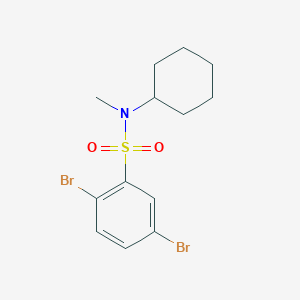![molecular formula C11H9NO3S2 B241578 N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, TOPK (T-lymphokine-activated killer cell-originated protein kinase). It was first identified in 2012 and has since been studied for its potential in cancer treatment.
作用機序
While N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is known to inhibit TOPK, the exact mechanism of action is not fully understood. Future research could focus on elucidating the molecular mechanisms underlying its anti-cancer effects.
In conclusion, N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is a small molecule inhibitor of TOPK that has shown promising results in preclinical studies for its potential in cancer treatment. Future research could focus on combination therapy, drug delivery, clinical trials, and elucidating its mechanism of action.
実験室実験の利点と制限
One advantage of using N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide in lab experiments is its specificity for TOPK. This allows for targeted inhibition of TOPK without affecting other proteins or pathways. However, one limitation is that the synthesis method for N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is proprietary, which may limit its availability and use in research.
将来の方向性
1. Combination therapy: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy. Future research could focus on combining N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide with other treatments to enhance its anti-cancer effects.
2. Drug delivery: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is a small molecule inhibitor, which may limit its ability to penetrate tumor tissue. Future research could focus on developing drug delivery methods to enhance the efficacy of N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide.
3. Clinical trials: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has shown promising results in preclinical studies. Future research could focus on conducting clinical trials to evaluate its safety and efficacy in humans.
4.
合成法
N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact details of the synthesis method are proprietary and not publicly available.
科学的研究の応用
N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to other treatments, such as radiation therapy and chemotherapy.
特性
製品名 |
N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide |
|---|---|
分子式 |
C11H9NO3S2 |
分子量 |
267.3 g/mol |
IUPAC名 |
N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO3S2/c13-10-5-2-1-4-9(10)8-12-17(14,15)11-6-3-7-16-11/h1-8,12H/b9-8+ |
InChIキー |
XPVNTJXPHZXDBL-CMDGGOBGSA-N |
異性体SMILES |
C1=C/C(=C\NS(=O)(=O)C2=CC=CS2)/C(=O)C=C1 |
SMILES |
C1=CC(=CNS(=O)(=O)C2=CC=CS2)C(=O)C=C1 |
正規SMILES |
C1=CC(=CNS(=O)(=O)C2=CC=CS2)C(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)


![N-benzyl-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B241535.png)
![5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)